molecular formula C27H25ClN2O3 B389514 3-(4-chlorophenyl)-11-(2,3-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-chlorophenyl)-11-(2,3-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B389514
M. Wt: 460.9g/mol
InChI Key: DLADOAYNOOCYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-11-(2,3-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzodiazepines This compound is characterized by its unique structure, which includes a chlorophenyl group and a dimethoxyphenyl group attached to a hexahydro-dibenzo-diazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-11-(2,3-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of the dibenzodiazepine core and the introduction of the chlorophenyl and dimethoxyphenyl groups. Common synthetic routes may involve:

    Formation of the Dibenzodiazepine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Substituents: The chlorophenyl and dimethoxyphenyl groups are introduced through substitution reactions, often using reagents such as chlorobenzene and dimethoxybenzene derivatives.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-11-(2,3-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups or the core structure.

    Substitution: The chlorophenyl and dimethoxyphenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-11-(2,3-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-11-(2,3-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetone: A related compound with similar structural features but different functional groups.

    4-Chlorophenethylamine: Shares the chlorophenyl group but has a different core structure.

Uniqueness

3-(4-chlorophenyl)-11-(2,3-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of functional groups and the dibenzodiazepine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C27H25ClN2O3

Molecular Weight

460.9g/mol

IUPAC Name

9-(4-chlorophenyl)-6-(2,3-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H25ClN2O3/c1-32-24-9-5-6-19(27(24)33-2)26-25-22(29-20-7-3-4-8-21(20)30-26)14-17(15-23(25)31)16-10-12-18(28)13-11-16/h3-13,17,26,29-30H,14-15H2,1-2H3

InChI Key

DLADOAYNOOCYAW-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2

Canonical SMILES

COC1=CC=CC(=C1OC)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2

Origin of Product

United States

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